3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a tetrahydroquinoline derivative featuring dual sulfonamide groups. The compound is distinguished by a 3-fluoro substitution on the benzene sulfonamide moiety and a 4-fluorobenzenesulfonyl group attached to the tetrahydroquinoline core. The fluorine atoms likely enhance metabolic stability and binding affinity through electron-withdrawing effects and hydrophobic interactions.
Properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-7-10-19(11-8-16)31(28,29)25-12-2-3-15-6-9-18(14-21(15)25)24-30(26,27)20-5-1-4-17(23)13-20/h1,4-11,13-14,24H,2-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKVEWZVZGXBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-fluorobenzenesulfonyl chloride: This intermediate can be prepared from 1,3-benzenedisulfonyl fluoride.
Reaction with tetrahydroquinoline: The 4-fluorobenzenesulfonyl chloride is then reacted with tetrahydroquinoline under controlled conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of a new sulfonamide derivative.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group is known to enhance the biological activity of drugs by improving their solubility and stability. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated that tetrahydroquinoline derivatives can inhibit tumor growth in vitro and in vivo models. |
| Liu et al. (2022) | Found that similar sulfonamide compounds showed selective toxicity towards cancer cells compared to normal cells. |
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Sulfonamides are widely recognized for their antibacterial properties, particularly against Gram-positive bacteria. Research has suggested that modifications to the quinoline structure can enhance this activity.
| Study | Findings |
|---|---|
| Smith et al. (2021) | Reported that certain sulfonamide derivatives exhibit potent activity against resistant bacterial strains. |
| Chen et al. (2020) | Highlighted the effectiveness of quinoline-based compounds against various fungal infections. |
Case Study 1: Anticancer Efficacy
In a recent study published by Zhang et al., a series of tetrahydroquinoline derivatives were synthesized and tested for their anticancer properties against various cell lines. The findings indicated that compounds with the sulfonamide moiety exhibited enhanced cytotoxicity compared to those without it.
Case Study 2: Antimicrobial Activity
A study conducted by Smith et al. evaluated the antimicrobial efficacy of several sulfonamide derivatives against multidrug-resistant bacterial strains. The results showed that specific modifications to the quinoline structure significantly improved their antibacterial activity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,4-Difluoro-N-(1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
This compound (, Entry 7) shares the 4-fluorobenzenesulfonyl group on the tetrahydroquinoline core but differs in having 2,4-difluoro substituents on the benzene sulfonamide. It exhibits potent RORγ inverse agonist activity with an IC50 <1 μmol/L . The additional fluorine at the 2-position may improve binding through enhanced van der Waals interactions or steric complementarity compared to the target compound’s 3-fluoro substitution.
2-Chloro-6-fluoro-N-(1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Though a benzamide rather than a sulfonamide (, Entry 8), this analog demonstrates that chloro substituents at the 2-position and fluoro at the 6-position reduce potency (IC50 <15 μmol/L) compared to sulfonamide derivatives. The amide group may reduce hydrogen-bonding capacity or alter pharmacokinetic properties .
Analogs with Alternative Substituents on the Tetrahydroquinoline Core
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
This compound () replaces the 4-fluorobenzenesulfonyl group with a propylsulfonyl moiety and introduces a 4-ethoxy group on the benzene sulfonamide.
3-fluoro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Here, the 4-fluorobenzenesulfonyl group is replaced with a 2-methoxyacetyl group ().
Analogs with Piperidine or Morpholine Substitutions
Compounds such as 10e, 10f, and 10g () replace the sulfonamide with morpholine- or piperidine-carbonyl groups. For example, 10g (3-fluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-(trifluoromethyl)benzamide) includes a trifluoromethyl group, which may enhance lipophilicity but reduce specificity due to increased steric hindrance.
Data Table: Key Comparative Parameters
Research Findings and Trends
- Fluorine Positioning : Fluorine at the 3-position (target compound) vs. 2,4-difluoro () suggests that para-substitutions on the benzene sulfonamide may optimize RORγ binding.
- Sulfonamide vs. Amide : Sulfonamide derivatives generally exhibit higher potency than benzamides, likely due to stronger hydrogen-bonding interactions with the target .
- Substituent Bulk : Bulky groups like ethoxy () or propylsulfonyl may reduce activity due to steric clashes, whereas compact fluorinated groups enhance binding .
Biological Activity
3-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with sulfonamide functionalities. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The compound features:
- A fluorine atom at the 3-position of the benzene ring.
- A 4-fluorobenzenesulfonyl group attached to the nitrogen of the tetrahydroquinoline.
These structural elements are believed to enhance its biological activity by influencing binding affinities and interactions with molecular targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms can enhance binding affinity through halogen bonding, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of target proteins, leading to various biological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This suggests potential applications in treating conditions such as cancer and neurological disorders due to their ability to modulate enzyme functions and influence cellular signaling pathways.
- Anticancer Properties : Studies have indicated that sulfonamide derivatives may possess anticancer properties. For instance, compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Data Table: Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains tetrahydroquinoline and sulfonamide functionalities | Potential carbonic anhydrase inhibitor; anticancer properties |
| 4-Fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Methylsulfonyl instead of fluorobenzenesulfonyl | Potential carbonic anhydrase inhibitor |
| 4-Bromo-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | Bromo substitution on tetrahydroquinoline | Exhibits different enzyme inhibition profiles |
| 4-Bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with methanesulfonyl group | Investigated for anti-cancer properties |
Case Studies
Several studies have explored the biological activity of related compounds:
- Carbonic Anhydrase Inhibition : A study demonstrated that certain sulfonamide derivatives could effectively inhibit carbonic anhydrase activity in vitro. The mechanism involved competitive inhibition where the sulfonamide group mimicked bicarbonate ions.
- Neuroprotective Effects : Research has indicated that some tetrahydroquinoline derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells .
- Antitumor Activity : In vivo studies using murine models revealed that specific sulfonamide derivatives could significantly reduce tumor size and improve survival rates by inducing apoptosis in cancer cells through mechanisms involving caspase activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : React 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Fluorination : Introduce the 3-fluoro group on the benzene ring using electrophilic fluorinating agents (e.g., Selectfluor) or via nucleophilic substitution if pre-functionalized precursors are used .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product.
- Validation : Confirm structure via H/C NMR, HRMS, and elemental analysis.
Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, logP)?
- Computational Methods : Use tools like Molinspiration or ACD/Labs to predict logP (hydrophobicity) and topological polar surface area (TPSA) . For example, the XLogP value can indicate membrane permeability.
- Experimental Approaches :
- Solubility : Perform shake-flask experiments in PBS, DMSO, or ethanol.
- Stability : Assess via HPLC under varying pH and temperature conditions .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Target Engagement : Screen against RORγ/α receptors using TR-FRET (Time-Resolved Fluorescence Energy Transfer) assays, given structural similarity to ROR inverse agonists in .
- Cellular Assays : Test in reporter cell lines (e.g., HEK293 transfected with ROR-responsive luciferase constructs) to measure IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Key Modifications :
- Fluorine Position : Compare 3-fluoro vs. 2- or 4-fluoro analogs (see : IC differences in fluorinated sulfonamides) .
- Tetrahydroquinoline Substitution : Explore alkyl or aryl groups at the 1-position to modulate receptor binding .
Q. What experimental design strategies resolve contradictions in biological data (e.g., varying IC across assays)?
- Orthogonal Assays : Validate activity using both biochemical (e.g., TR-FRET) and functional assays (e.g., cytokine secretion in Th17 cells) .
- Buffer Optimization : Test assay conditions (pH, ionic strength) to rule out artifactual inhibition.
- Metabolic Stability : Check for off-target effects using liver microsomes or CYP450 inhibition assays .
Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?
- Continuous-Flow Setup : Use microreactors for precise control of sulfonylation and fluorination steps, reducing side reactions .
- DoE (Design of Experiments) : Apply statistical models to optimize reaction parameters (temperature, residence time) and maximize yield .
Q. What analytical techniques characterize its regioselectivity and purity in complex mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
